2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, commonly known as DPA, is a synthetic compound that belongs to the family of acetanilide herbicides. It was first synthesized in the 1940s and has since been widely used in the agricultural industry as a herbicide to control broadleaf weeds in crops such as soybeans, corn, and wheat. In recent years, DPA has gained attention for its potential applications in scientific research, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of DPA is not fully understood. However, it is believed to work through the inhibition of fatty acid synthesis, which is essential for the growth and survival of cancer cells. DPA has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
DPA has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of various lipids, including triglycerides and cholesterol, in the blood. DPA has also been shown to decrease the levels of several inflammatory markers, including C-reactive protein and interleukin-6. Additionally, DPA has been found to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of DPA is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to be effective in inhibiting the growth of various cancer cell lines at relatively low concentrations. However, one limitation of DPA is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer research.
Future Directions
There are several potential future directions for the use of DPA in scientific research. One area of interest is the development of DPA analogs that may have improved efficacy or specificity for certain types of cancer. Additionally, there is interest in exploring the use of DPA in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is interest in further elucidating the mechanism of action of DPA, which may help to optimize its use in cancer research.
Scientific Research Applications
DPA has been shown to have potential applications in cancer research. In particular, it has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. DPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c19-13-1-6-17(16(20)11-13)25-12-18(23)21-14-2-4-15(5-3-14)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHGGSLCFXHAJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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